Br-PEG9-C2-NHBoc: A Technical Guide to a Key PROTAC Linker
Br-PEG9-C2-NHBoc: A Technical Guide to a Key PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Br-PEG9-C2-NHBoc, a heterobifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical characteristics, provides exemplary experimental protocols for its use in PROTAC synthesis, and illustrates its role within the context of a relevant biological signaling pathway.
Chemical Structure and Properties
Br-PEG9-C2-NHBoc, systematically named tert-butyl (38-bromo-3,6,9,12,15,18,21,24,27-nonaoxa-30-azaoctatriacont-1-yl)carbamate, is a polyethylene glycol (PEG)-based linker designed for the synthesis of PROTACs. Its structure features two key functional groups: a terminal bromide and a Boc-protected amine. The bromide serves as a reactive handle for nucleophilic substitution, allowing for conjugation to a ligand targeting a protein of interest (POI). The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine allows for orthogonal deprotection and subsequent coupling to an E3 ligase ligand.
The nine-unit PEG chain imparts hydrophilicity to the linker, which can improve the solubility and cell permeability of the resulting PROTAC molecule, a critical consideration for these often large and complex therapeutic agents.
Table 1: Physicochemical Properties of Br-PEG9-C2-NHBoc and Related Analogues
| Property | Br-PEG9-C2-NHBoc | Br-PEG2-C2-NHBoc | Br-PEG1-C2-NHBoc |
| Molecular Formula | C25H50BrNO11 | C11H22BrNO4 | C9H18BrNO3 |
| Molecular Weight ( g/mol ) | 620.57 | 312.20 | 268.15 |
| CAS Number | Not available | 165963-71-3 | 164332-88-1 |
| Appearance | Estimated: Colorless to pale yellow oil or solid | Colorless oil | Colorless oil |
| Boiling Point (°C) | Estimated: >400 | ~382.8 (Predicted) | 336.6 ± 22.0 (Predicted) |
| Density (g/cm³) | Estimated: ~1.2 | ~1.257 (Predicted) | 1.283 ± 0.06 (Predicted) |
| Solubility | Soluble in DCM, DMF, Acetone | Soluble in Chloroform, Ethyl Acetate | Soluble in PE/Acetone |
Note: Some properties for Br-PEG9-C2-NHBoc are estimated based on the trend observed in its shorter-chain analogues due to the lack of a publicly available technical data sheet for this specific compound.
Role in PROTAC Technology and Application in IRAK4 Degradation
PROTACs are innovative therapeutic modalities that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three components: a "warhead" that binds to the target protein, an E3 ligase-recruiting ligand, and a linker that connects the two. The linker's length, flexibility, and chemical composition are critical for the successful formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent proteasomal degradation.
A key application of PROTACs is in the targeting of kinases involved in inflammatory and oncogenic signaling pathways. One such target is the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a crucial component of the MyD88-dependent signaling pathway, which is activated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon activation, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, leading to the activation of downstream signaling cascades, including the NF-κB pathway, which drives the expression of pro-inflammatory cytokines. By inducing the degradation of IRAK4, a PROTAC can effectively shut down this inflammatory signaling cascade.
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling pathway.
Experimental Protocols
The synthesis of an IRAK4-targeting PROTAC using Br-PEG9-C2-NHBoc follows a modular, multi-step approach. The following is a representative experimental protocol adapted from established methods for PROTAC synthesis.
General Workflow for IRAK4 PROTAC Synthesis
The overall synthetic strategy involves three main stages:
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Conjugation of the IRAK4 ligand to the linker: The bromide end of Br-PEG9-C2-NHBoc is reacted with a suitable nucleophilic group on the IRAK4 inhibitor (e.g., a phenol or amine).
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Deprotection of the linker's amine group: The Boc protecting group is removed under acidic conditions to expose the terminal amine.
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Coupling of the E3 ligase ligand: The free amine on the linker is then coupled to the carboxylic acid of an E3 ligase ligand (e.g., pomalidomide for Cereblon) using standard peptide coupling reagents.
Detailed Methodologies
Step 1: Synthesis of IRAK4 Ligand-PEG9-NHBoc Intermediate
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Reaction Setup: To a solution of the IRAK4 ligand (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 equivalents).
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Stirring: Stir the mixture at room temperature for 30 minutes to deprotonate the nucleophilic group on the IRAK4 ligand.
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Linker Addition: Add a solution of Br-PEG9-C2-NHBoc (1.2 equivalents) in anhydrous DMF to the reaction mixture.
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Reaction Conditions: Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
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Work-up: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Step 2: Boc Deprotection
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Reaction Setup: Dissolve the IRAK4 Ligand-PEG9-NHBoc intermediate (1.0 equivalent) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
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Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours.
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Solvent Removal: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine intermediate (as a TFA salt) is often used in the next step without further purification.
Step 3: Coupling to E3 Ligase Ligand to form the Final PROTAC
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Activation of E3 Ligase Ligand: To a solution of the E3 ligase ligand (e.g., pomalidomide, 1.0 equivalent) in anhydrous DMF, add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 3.0 equivalents).
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Stirring: Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
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Coupling Reaction: Add a solution of the amine intermediate from Step 2 (TFA salt, 1.1 equivalents) in anhydrous DMF to the reaction mixture.
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Reaction Conditions: Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
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Work-up: Upon completion (monitored by LC-MS), dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC).
Conclusion
Br-PEG9-C2-NHBoc is a valuable and versatile chemical tool for the construction of PROTACs. Its bifunctional nature, combined with the beneficial physicochemical properties imparted by the nine-unit PEG chain, makes it a key component in the development of novel protein degraders. The provided experimental protocols and the illustration of its application in targeting the IRAK4 signaling pathway offer a solid foundation for researchers and drug development professionals working in the exciting and rapidly advancing field of targeted protein degradation.
